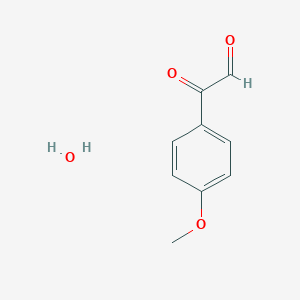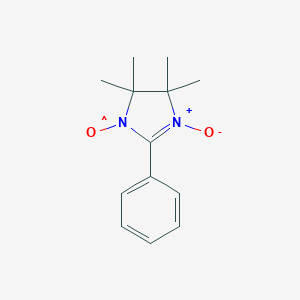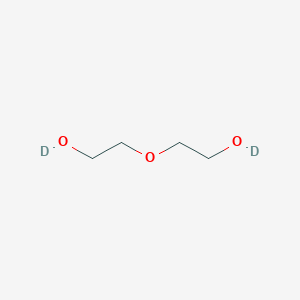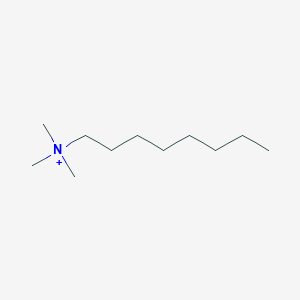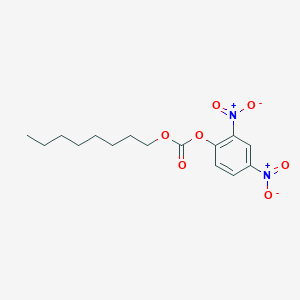
2,5-Divinylpyridine
Descripción general
Descripción
2,5-Divinylpyridine is an organic compound with the molecular formula C9H9N. It is a derivative of pyridine, featuring two vinyl groups attached at the 2 and 5 positions of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,5-Divinylpyridine can be synthesized through several methods. One common approach involves the Mannich reaction, where 2-methyl-5-vinylpyridine is reacted with formaldehyde and diethylamine to form a quaternary salt. This salt is then decomposed to yield this compound . Another method involves the polymerization of divinyl pyridine monomers using rare earth catalysts, which ensures regioselective and stereoselective polymerization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Mannich reactions, followed by purification processes such as distillation and crystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Divinylpyridine undergoes various chemical reactions, including:
Polymerization: It can be polymerized using rare earth catalysts to form polymers with specific regioselectivity and stereoselectivity.
Alkylation: Ruthenium-catalyzed β-selective alkylation with aldehydes or ketones via N2H4 mediated deoxygenative couplings.
Common Reagents and Conditions:
Polymerization: Catalysts such as Ln(CH2SiMe3)3(L)2 (Ln = Sc, Y, Lu, Dy; L = THF, Py) are used.
Alkylation: Ruthenium catalysts, hydrazine, and aldehydes or ketones are commonly used.
Major Products:
Polymerization: Produces polymers with controlled molecular weight and narrow dispersity.
Alkylation: Forms β-alkylated vinylpyridines.
Aplicaciones Científicas De Investigación
2,5-Divinylpyridine has a wide range of applications in scientific research:
Polymer Chemistry: Used in the synthesis of polymers with specific properties, such as high BET surface area and nanoporous structures.
Material Science: Employed in the development of porous organic polymers for gas adsorption and separation.
Catalysis: Acts as a ligand in various catalytic processes.
Mecanismo De Acción
The mechanism of action of 2,5-divinylpyridine in polymerization involves the coordination of the vinyl groups with the catalyst, leading to regioselective and stereoselective polymerization. The rare earth catalysts facilitate the polymerization by selectively reacting with the double bonds at the 2-position of the pyridine ring while leaving the 5-position unreacted .
Comparación Con Compuestos Similares
2-Vinylpyridine: Similar in structure but with only one vinyl group.
4-Vinylpyridine: Another derivative with the vinyl group at the 4-position.
2,4-Divinylpyridine: Contains vinyl groups at the 2 and 4 positions.
Uniqueness: 2,5-Divinylpyridine is unique due to its ability to undergo regioselective and stereoselective polymerization, which is not as easily achieved with other vinylpyridine derivatives .
Propiedades
IUPAC Name |
2,5-bis(ethenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-3-8-5-6-9(4-2)10-7-8/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLIFQSDMYZOBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167339 | |
| Record name | Pyridine, 2,5-diethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16222-95-0 | |
| Record name | 2,5-Diethenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16222-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2,5-diethenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016222950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2,5-diethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



